Methotrexate sodium is a chemical compound classified as an antineoplastic agent belonging to the antimetabolite class of chemotherapy drugs []. It is a commonly used research tool for its role in inhibiting dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolic acid []. This inhibition disrupts DNA synthesis and cell proliferation, making Methotrexate sodium valuable for studying cancer and other diseases involving rapid cell growth.
Methotrexate sodium is a derivative of folic acid and is classified as an antimetabolite and antifolate drug. Its chemical name is N-[4-[[(2,4-diamino-6-pteridinyl)methyl]-methylamino]benzoyl]-L-glutamic acid. The compound is utilized in various medical treatments, including cancer chemotherapy and autoimmune diseases like rheumatoid arthritis. Methotrexate sodium was first approved by the FDA on December 7, 1953 .
The synthesis of methotrexate sodium involves several steps:
Purification methods often include crystallization from zinc salts or other techniques to achieve high purity levels (98% or more) .
Methotrexate sodium has a complex molecular structure characterized by:
The three-dimensional conformation of methotrexate sodium allows it to effectively bind to dihydrofolate reductase, inhibiting its activity and disrupting folate metabolism.
Methotrexate sodium participates in various chemical reactions:
The mechanism of action of methotrexate sodium involves:
Methotrexate sodium exhibits several key physical and chemical properties:
Methotrexate sodium has diverse applications in medicine:
The versatility and efficacy of methotrexate sodium make it a cornerstone in both oncology and rheumatology.
The foundational development of methotrexate originated from systematic folate metabolism research in the 1940s. Scientists at Lederle Laboratories (a division of American Cyanamid) synthesized methotrexate (4-amino-10-methylfolic acid) in 1947 as a more stable analogue of aminopterin (4-aminopteroylglutamic acid). This optimization aimed to overcome aminopterin’s manufacturing challenges and chemical instability. Early structural modifications focused on the pteridine ring and glutamate moiety, with the N10-methyl substitution proving critical for enhanced biochemical stability while retaining potent dihydrofolate reductase inhibition. These derivatives emerged from targeted efforts to develop antimetabolites for childhood leukemia, spearheaded by Sidney Farber’s pioneering work on aminopterin in 1948 [1] [2].
Table 1: Key Early Methotrexate Derivatives and Properties
Compound | Year Synthesized | Structural Feature | Primary Research Use |
---|---|---|---|
Aminopterin | 1947 | 4-amino without N10-methyl | Acute lymphoblastic leukemia |
Methotrexate | 1949 | 4-amino-N10-methyl | Leukemia, solid tumors |
7-Hydroxymethotrexate | 1954 (identified) | C7 hydroxylation | Major metabolite in humans |
The shift from aminopterin to methotrexate sodium was driven by comparative clinical observations. Aminopterin initially showed efficacy in rheumatoid arthritis and psoriasis in 1951 trials by Gubner et al., but its unpredictable toxicity profile—particularly severe bone marrow suppression and gastrointestinal effects—limited utility. Methotrexate demonstrated superior tolerability with comparable efficacy due to its slower metabolic conversion and more predictable pharmacokinetics. The sodium salt formulation (methotrexate disodium heptahydrate) was developed to enhance aqueous solubility (>50 mg/mL vs. <0.01 mg/mL for free acid), enabling reliable parenteral administration for oncology. This transition solidified in the 1960s when dermatologists adopted methotrexate sodium for psoriasis, leveraging its improved therapeutic index. Rex Hoffmeister’s 1972 intramuscular methotrexate study in rheumatoid arthritis further established its clinical viability, overcoming rheumatology community skepticism about "cancer drugs" [1] [6] [7].
Methotrexate sodium’s regulatory pathway reflects expanding therapeutic applications. Initial United States Food and Drug Administration approval came in 1953 for choriocarcinoma, followed by pediatric leukemia (ALL) in the 1960s. Rheumatoid arthritis gained formal approval in 1988 after pivotal trials: Weinblatt’s 24-week crossover study (1985) and Williams’ NIH network trial (1985) confirmed efficacy in refractory disease. Subsequent milestones include psoriasis (1972), polyarticular juvenile idiopathic arthritis (pJIA, 1999), and ectopic pregnancy (off-label standardization in the 1990s). Modern approvals address formulation accessibility, such as the 2024 FDA clearance of orange-flavored liquid methotrexate sodium for pediatric ALL and pJIA, providing alternatives for patients with pill-swallowing difficulties [3] [4].
Table 2: Major Regulatory Milestones for Methotrexate Sodium
Year | Approval Scope | Indication | Basis |
---|---|---|---|
1953 | United States Food and Drug Administration | Choriocarcinoma | Remission induction in metastatic disease |
1971 | United States Food and Drug Administration | Psoriasis | Controlled trials showing lesion clearance |
1988 | United States Food and Drug Administration | Rheumatoid arthritis | Two randomized placebo-controlled trials (n=224 combined) |
1999 | European Medicines Agency | Polyarticular juvenile idiopathic arthritis | JIA treatment guidelines incorporating methotrexate |
2024 | United States Food and Drug Administration | Oral solution for pediatric ALL/pJIA | Bioequivalence data and pediatric usability studies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7